molecular formula C10H17NO4 B14015392 (1R,4S)-1-(tert-butoxyamino)-4-hydroxycyclopent-2-enecarboxylic acid

(1R,4S)-1-(tert-butoxyamino)-4-hydroxycyclopent-2-enecarboxylic acid

Cat. No.: B14015392
M. Wt: 215.25 g/mol
InChI Key: OUBPVCKXRRSVCX-XCBNKYQSSA-N
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Description

(1S,2R)-2-Aminocyclohexanol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer of 2-aminocyclohexanol, characterized by its specific three-dimensional arrangement of atoms. The compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the osmium-catalyzed asymmetric dihydroxylation of 1-phenyl-1-cyclohexene, followed by subsequent steps to introduce the amino group . This method allows for the preparation of the compound in high optical purity without the need for chromatography.

Industrial Production Methods

Industrial production of (1S,2R)-2-Aminocyclohexanol often involves the resolution of racemic mixtures. Techniques such as diastereomeric salt formation and chromatographic methods are employed to separate the enantiomers . These methods ensure the production of enantiomerically pure compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different cyclohexylamines.

Scientific Research Applications

(1S,2R)-2-Aminocyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclohexanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclohexanol: The enantiomer of (1S,2R)-2-Aminocyclohexanol, with different stereochemical properties.

    2-Aminocyclopentanol: A structurally similar compound with a five-membered ring instead of a six-membered ring.

    2-Aminocycloheptanol: Another similar compound with a seven-membered ring.

Uniqueness

(1S,2R)-2-Aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its applications in chiral synthesis and its biological activity .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(1R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxyamino]cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-11-10(8(13)14)5-4-7(12)6-10/h4-5,7,11-12H,6H2,1-3H3,(H,13,14)/t7-,10+/m1/s1

InChI Key

OUBPVCKXRRSVCX-XCBNKYQSSA-N

Isomeric SMILES

CC(C)(C)ON[C@@]1(C[C@@H](C=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)ONC1(CC(C=C1)O)C(=O)O

Origin of Product

United States

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